1-(3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
The compound “1-(3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a bromophenyl group, a dimethoxyphenyl group, and an ethanone group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve several steps including the formation of the pyrazole ring and the introduction of the substituent groups. The bromophenyl and dimethoxyphenyl groups might be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The bromophenyl, dimethoxyphenyl, and ethanone groups would be attached to different carbon atoms of the pyrazole ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyrazole ring and the substituent groups. The bromine atom in the bromophenyl group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Bandgar et al. (2009) highlights the synthesis and biological evaluation of pyrazole chalcones, which are structurally related to 1-(3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. These compounds were evaluated for anti-inflammatory, antioxidant, and antimicrobial activities. The study found that some compounds exhibited promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities at various concentrations, suggesting potential as lead compounds in drug discovery (Bandgar et al., 2009).
Antibacterial Evaluation
Hawaiz (2018) conducted a study on the synthesis and antibacterial evaluation of Pyrazolinyl bromophenylthiazoles, which are chemically related to the compound . The synthesized compounds were tested for antimicrobial activities against pathogenic bacteria, indicating their potential in developing new antibacterial agents (Hawaiz, 2018).
Molecular Structure and Analysis
Mary et al. (2015) investigated the molecular structure and vibrational frequencies of a compound similar to this compound. The study involved theoretical calculations and molecular docking studies to understand the compound's potential as an anti-neoplastic agent (Mary et al., 2015).
Synthesis and Crystal Structures
Loh et al. (2013) explored the synthesis and crystal structures of various pyrazole compounds, including those structurally related to the compound . The study provided insights into the geometrical parameters and potential applications of these compounds in various fields (Loh et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[5-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c1-12(23)22-18(16-10-15(24-2)8-9-19(16)25-3)11-17(21-22)13-4-6-14(20)7-5-13/h4-10,18H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTFMFHFEIOAJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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